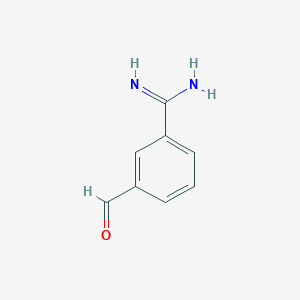

3-Formylbenzenecarboximidamide

Description

Structure

3D Structure

Properties

CAS No. |

73358-99-3 |

|---|---|

Molecular Formula |

C8H8N2O |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

3-formylbenzenecarboximidamide |

InChI |

InChI=1S/C8H8N2O/c9-8(10)7-3-1-2-6(4-7)5-11/h1-5H,(H3,9,10) |

InChI Key |

GXPBBYFOLVWXRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=N)N)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Formylbenzenecarboximidamide

Direct Synthetic Routes to the Carboximidamide Functionality

A common and effective strategy for the synthesis of 3-Formylbenzenecarboximidamide involves the late-stage introduction of the carboximidamide (amidine) group onto a pre-functionalized benzaldehyde (B42025) derivative. This approach leverages the rich chemistry available for the synthesis of aromatic aldehydes.

Nitrile-Based Precursors and Transformations

The most prevalent method for the synthesis of aromatic amidines is through the transformation of the corresponding nitrile. This can be achieved via the well-established Pinner reaction or through direct addition of ammonia (B1221849) or its equivalents.

The Pinner reaction is a two-step process that begins with the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.orgsynarchive.comnrochemistry.com Subsequent treatment of the Pinner salt with ammonia or an amine furnishes the desired amidine. wikipedia.orgnrochemistry.com In the context of this compound synthesis, the starting material would be 3-cyanobenzaldehyde (B1676564). chemicalbook.comchemimpex.com The reaction proceeds under anhydrous acidic conditions to prevent hydrolysis of the intermediate imino ester. nrochemistry.combeilstein-journals.org

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | 3-Cyanobenzaldehyde, Alcohol (e.g., Ethanol) | Anhydrous HCl | Ethyl 3-formylbenzenecarboximidate hydrochloride (Pinner Salt) |

| 2 | Ethyl 3-formylbenzenecarboximidate hydrochloride | Ammonia | This compound |

An alternative, more direct approach involves the nucleophilic addition of ammonia or amines to the nitrile group, often facilitated by a catalyst. mdpi.com Various catalytic systems, including Lewis acids (e.g., AlCl₃, ZnCl₂) and transition metal complexes, can be employed to activate the nitrile towards nucleophilic attack. nih.gov For instance, copper(I) chloride has been shown to catalyze the addition of amines to unactivated nitriles. mdpi.com

Alternative Pathways to Amidine Formation

While nitrile-based methods are dominant, other functional groups can serve as precursors to the amidine moiety. For example, thioamides can be converted to amidines through reaction with amines, often in the presence of a thiophilic agent to activate the thioamide. Additionally, orthoesters can react with amines under acidic conditions to yield amidines, although this is a less common route for aromatic amidines. A more recent development involves the use of N-acetylcysteine as an organocatalyst to promote the formation of cyclic amidines from nitriles and diamines, a methodology that could potentially be adapted for the synthesis of non-cyclic amidines. nih.gov

Formylation Strategies on Imidamide-Substituted Benzenes

An alternative synthetic strategy involves the introduction of the formyl group onto a pre-existing benzamidine (B55565) scaffold. This approach is reliant on electrophilic aromatic substitution reactions, where the amidine group, being strongly electron-donating and ortho-, para-directing, will influence the position of the incoming formyl group.

Electrophilic Aromatic Formylation Techniques

Several classic named reactions are available for the formylation of activated aromatic rings. wikipedia.org These reactions typically involve the generation of a reactive electrophile that is then attacked by the electron-rich aromatic ring.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). chemistrysteps.comijpcbs.comnrochemistry.comjk-sci.comcambridge.org This reagent is a mild electrophile that reacts with electron-rich aromatic compounds to introduce a formyl group after hydrolysis of the initial iminium salt intermediate. chemistrysteps.comjk-sci.com

The Gattermann reaction employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to formylate aromatic compounds. vedantu.comquora.comscienceinfo.comwikipedia.org A modification of this reaction, known as the Adams modification, generates HCN in situ from zinc cyanide and HCl, which is a safer alternative. thermofisher.com

The Duff reaction is another method for the formylation of highly activated aromatic compounds, particularly phenols. dbpedia.orgwikipedia.orgyoutube.comerowid.org It uses hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, with the reaction proceeding via an iminium ion intermediate. chemeurope.com

The Reimer-Tiemann reaction is primarily used for the ortho-formylation of phenols, employing chloroform in a basic solution to generate dichlorocarbene as the reactive electrophile. mychemblog.comwikipedia.orgunacademy.comorganicreactions.org Its applicability to benzamidine would be limited due to the nature of the substrate and the reaction conditions.

| Reaction | Formylating Agent | Catalyst/Conditions | Key Features |

| Vilsmeier-Haack | Vilsmeier reagent (e.g., DMF/POCl₃) | Mild conditions | Suitable for electron-rich aromatics. |

| Gattermann | HCN/HCl | Lewis Acid (e.g., AlCl₃) | Classic method, can be hazardous. |

| Duff | Hexamethylenetetramine (HMTA) | Acidic (e.g., glyceroboric acid, TFA) | Primarily for highly activated rings like phenols. |

| Reimer-Tiemann | Chloroform | Strong Base | Generates dichlorocarbene; mainly for phenols. |

Directed Ortho-Metalation and Subsequent Formylation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique involves the use of a directing group to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position. The resulting ortho-lithiated species can then be quenched with an electrophile, such as DMF, to introduce a formyl group. While specific examples for the directed ortho-metalation of benzamidine are not prevalent in the literature, the amidine group's ability to coordinate with the lithium cation could potentially direct metalation to the ortho position. However, the high basicity of the amidine protons would likely compete with ortho-deprotonation, necessitating a protection strategy.

Multistep Synthetic Sequences Involving Protecting Groups

Given the presence of two reactive functional groups in this compound, the use of protecting groups is a critical consideration in any multistep synthesis. libretexts.org Protecting groups are temporary modifications of a functional group to prevent it from reacting under certain conditions, and they must be readily removable to regenerate the original functionality. pressbooks.pub

For the aldehyde group, common protecting groups include acetals and thioacetals, which are stable under basic and nucleophilic conditions but can be easily removed by acid hydrolysis. chemistrysteps.comjove.comjove.com This would be particularly useful if a reaction needs to be performed on the amidine or a precursor functional group under conditions that would otherwise affect the aldehyde.

The amidine functionality is basic and nucleophilic, and its protection might be necessary during certain transformations, such as electrophilic aromatic substitution, to prevent side reactions. While specific protecting groups for amidines are less common, protection of the precursor nitrile or the use of a latent amidine functionality (e.g., a triazine) could be employed.

A plausible multistep synthesis could involve the protection of the aldehyde in 3-bromobenzaldehyde as an acetal (B89532), followed by a palladium-catalyzed cyanation to introduce the nitrile group. Subsequent conversion of the nitrile to the amidine via the Pinner reaction, and finally, deprotection of the acetal would yield the target molecule.

| Step | Starting Material | Transformation | Key Reagents | Intermediate/Product |

| 1 | 3-Bromobenzaldehyde | Acetal Protection | Ethylene (B1197577) glycol, acid catalyst | 2-(3-Bromophenyl)-1,3-dioxolane |

| 2 | 2-(3-Bromophenyl)-1,3-dioxolane | Cyanation | CuCN or Pd catalyst with a cyanide source | 3-(1,3-Dioxolan-2-yl)benzonitrile |

| 3 | 3-(1,3-Dioxolan-2-yl)benzonitrile | Pinner Reaction | 1. Anhydrous HCl, Ethanol 2. Ammonia | 3-(1,3-Dioxolan-2-yl)benzenecarboximidamide |

| 4 | 3-(1,3-Dioxolan-2-yl)benzenecarboximidamide | Deprotection | Aqueous acid | This compound |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound can also be approached with these principles in mind, primarily by focusing on the development of more sustainable catalytic systems and the use of environmentally benign solvents.

One area of focus is the replacement of strong acid catalysts, such as hydrogen chloride gas used in the traditional Pinner reaction, with solid acid catalysts. These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying the purification process. Examples of solid acid catalysts that could be explored for this transformation include zeolites, ion-exchange resins, and supported metal oxides.

Furthermore, the development of catalytic methods that proceed under milder conditions is a key aspect of green chemistry. For the conversion of nitriles to amidines, various transition metal catalysts have been investigated. For instance, copper-catalyzed systems have shown promise for the addition of amines to nitriles under oxidative conditions, potentially offering a more sustainable alternative to traditional methods. organic-chemistry.org Research into manganese and ruthenium-based pincer-type complexes has also demonstrated their potential as efficient and environmentally friendly catalysts for a range of organic transformations, including the synthesis of amides and imines, which are structurally related to amidines. These catalysts operate under mild conditions and offer high yields with minimal waste.

The choice of solvent is another critical factor in green chemistry. Traditional syntheses of amidines often employ volatile and potentially hazardous organic solvents. The exploration of greener solvent alternatives, such as bio-derived solvents or even solvent-free reaction conditions, can significantly improve the environmental profile of the synthesis. For example, the use of 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) as sustainable ethereal solvents has been reported for the synthesis of amidines under ambient conditions. google.com

Additionally, atom economy is a central tenet of green chemistry. The direct addition of ammonia to the nitrile is, in principle, the most atom-economical route to this compound. Research into catalytic systems that can facilitate this direct addition under mild and efficient conditions is an ongoing area of interest. For example, the use of a mercaptocarboxylic acid catalyst has been shown to facilitate the direct addition of ammonia to nitriles.

Stereoselectivity and Regioselectivity in Synthesis

The concepts of stereoselectivity and regioselectivity are fundamental in organic synthesis, dictating the spatial arrangement of atoms and the orientation of functional groups in the final product. However, in the context of the synthesis of this compound from 3-cyanobenzaldehyde, these considerations are largely non-pertinent due to the inherent structural features of the starting material and the product.

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. For a reaction to be stereoselective, the product molecule must be chiral, meaning it is non-superimposable on its mirror image. This compound is an achiral molecule. It does not possess any stereocenters (chiral centers) and cannot exist as enantiomers or diastereomers. The benzene (B151609) ring is planar, and the formyl and carboximidamide groups are attached to this plane. Therefore, the synthesis of this compound does not involve the creation of any stereocenters, and as such, the issue of stereoselectivity does not arise.

Regioselectivity: Regioselectivity concerns the preferential reaction at one position over another when multiple reaction sites are available. In the synthesis of this compound from 3-cyanobenzaldehyde, the starting material has two distinct functional groups: a cyano group (-CN) at the 3-position and a formyl group (-CHO) at the 1-position of the benzene ring. The intended reaction is the conversion of the cyano group into a carboximidamide group.

The regioselectivity of this transformation is inherently controlled by the chosen reaction conditions, which are specifically designed to target the cyano group. For instance, in the Pinner reaction, the acidic conditions and the presence of an alcohol specifically activate the nitrile functionality towards nucleophilic attack. The aldehyde group is generally stable under these conditions, although protection of the aldehyde may be considered if side reactions are a concern. The reaction of the nitrile with ammonia or its derivatives to form the amidine is a well-established transformation that does not typically affect the aldehyde group under the controlled conditions employed.

Therefore, the synthesis of this compound from 3-cyanobenzaldehyde is a highly regioselective process, with the reaction occurring exclusively at the cyano group to yield the desired product. The inherent difference in reactivity between the cyano and formyl groups under the specific reaction conditions ensures that the desired regioisomer is formed with high fidelity.

Chemical Reactivity and Transformation of 3 Formylbenzenecarboximidamide

Reactions at the Formyl Group

The formyl group, an aromatic aldehyde, is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles. Its reactivity is influenced by the electron-withdrawing nature of the carboximidamide group, which may enhance the electrophilicity of the carbonyl carbon.

The carbonyl carbon of the formyl group readily undergoes nucleophilic addition, a fundamental reaction class for aldehydes. numberanalytics.comtcichemicals.com This reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. sciforum.netyoutube.com Subsequent protonation of the resulting alkoxide ion yields the addition product. slideshare.net

Common nucleophilic addition reactions include the formation of cyanohydrins with hydrogen cyanide, a reaction often catalyzed by a base to generate the more potent cyanide anion nucleophile. numberanalytics.com Similarly, the addition of Grignard reagents or organolithium compounds would lead to the formation of secondary alcohols. The general mechanism involves the nucleophile attacking the carbonyl carbon, breaking the pi bond, and forming a tetrahedral intermediate which is then protonated. youtube.com

The formyl group also participates in condensation reactions with amines. For instance, primary amines react with the aldehyde to form imines (Schiff bases). This reaction is typically initiated by the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfer steps and the elimination of a water molecule. numberanalytics.com

Table 1: Examples of Nucleophilic Addition Reactions at the Formyl Group

| Nucleophile | Reagent(s) | Product Type |

| Cyanide | HCN, Base (e.g., KCN) | Cyanohydrin |

| Grignard Reagent | R-MgBr, then H₃O⁺ | Secondary Alcohol |

| Primary Amine | R-NH₂ | Imine (Schiff Base) |

| Hydrazine | H₂NNH₂ | Hydrazone |

The formyl group of 3-Formylbenzenecarboximidamide can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can convert the aldehyde to the corresponding 3-carboxamidoylbenzoic acid. The choice of oxidant is crucial to avoid unwanted side reactions, particularly with the carboximidamide group.

Reduction: The formyl group is easily reduced to a hydroxymethyl group. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that would reduce the aldehyde without affecting the carboximidamide or the aromatic ring. youtube.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective. youtube.com Catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd, Pt, or Ni) is another common method for aldehyde reduction.

The formyl group is an excellent substrate for olefination reactions, which convert the carbonyl group into a carbon-carbon double bond.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). tcichemicals.comwikipedia.orgmasterorganicchemistry.com This reaction is a versatile method for synthesizing alkenes. organic-chemistry.org The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. slideshare.netwikipedia.orgnumberanalytics.com This reaction is renowned for its high (E)-stereoselectivity when reacting with aldehydes. wikipedia.orgnrochemistry.com The phosphonate carbanion, which is more nucleophilic and less basic than a Wittig reagent, is generated by treating a phosphonate ester with a base. wikipedia.orgyoutube.com The resulting dialkylphosphate byproduct is water-soluble, which simplifies purification. wikipedia.org

Table 2: Olefination Reactions of the Formyl Group

| Reaction | Reagent(s) | Key Feature | Typical Product Stereochemistry |

| Wittig Reaction | Ph₃P=CHR (Phosphorus Ylide) | Versatile alkene synthesis | Dependent on ylide stability |

| Horner-Wadsworth-Emmons | (RO)₂P(O)CH₂R' + Base | High (E)-selectivity, easy purification | Predominantly (E)-alkene |

The formyl group can act as the electrophilic partner in condensation reactions with enolates or active methylene (B1212753) compounds.

In a crossed Aldol condensation , this compound, which lacks α-hydrogens, can react with an enolizable ketone or aldehyde in the presence of a base. libretexts.orgmasterorganicchemistry.com This reaction, also known as a Claisen-Schmidt condensation, typically involves the formation of a β-hydroxy carbonyl compound, which can then dehydrate upon heating to yield an α,β-unsaturated carbonyl compound. libretexts.orgyoutube.com

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. numberanalytics.commychemblog.comresearchgate.net Typical active methylene compounds include malonic acid, diethyl malonate, and malononitrile (B47326). mychemblog.com The reaction proceeds through a nucleophilic addition followed by dehydration to afford a new carbon-carbon double bond. numberanalytics.commychemblog.com For instance, reaction with malonic acid in the presence of pyridine (B92270) and piperidine (B6355638) would lead to the formation of a substituted cinnamic acid derivative.

Reactions at the Carboximidamide Group

The carboximidamide group, also known as an amidine, possesses its own distinct reactivity, primarily centered around its susceptibility to hydrolysis and its basic character.

The carboximidamide group can undergo hydrolysis to the corresponding primary amide. Studies on benzamidinium compounds, the protonated form of benzamidines, have shown that this transformation can occur at room temperature in aqueous basic conditions. anu.edu.au The rate of this hydrolysis is pH-dependent, increasing significantly with higher pH. anu.edu.au For example, the half-life for the hydrolysis of unsubstituted benzamidinium is substantially shorter at pH 11 compared to pH 9. anu.edu.au This suggests that the carboximidamide group of this compound can be converted to a 3-formylbenzamide (B138454) group under controlled basic conditions.

While direct amidation of the carboximidamide group itself is not a typical reaction, the hydrolysis product, 3-formylbenzamide, can participate in further amidation reactions if the carboxylic acid is first generated through oxidation of the formyl group. The direct conversion of esters to amides is also a well-established transformation. mdpi.com

Cyclization Reactions Involving the Amidine Moiety

The amidine functionality in this compound is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions typically involve the condensation of the amidine with bifunctional reagents, leading to the formation of new ring systems.

One of the most prominent applications is in the synthesis of quinazolines and their derivatives. nih.govekb.egnih.gov The general strategy involves the reaction of the amidine with a compound containing a carbonyl group and a suitable leaving group, or with a 1,3-dicarbonyl compound. For instance, the reaction of a benzamidine (B55565) with a β-ketoester can lead to the formation of a pyrimidinone ring, which is a core component of the quinazoline (B50416) scaffold. While direct examples with this compound are not extensively documented in readily available literature, the reactivity pattern can be inferred from related transformations. The formyl group can either be protected prior to the cyclization or can participate in the reaction, leading to more complex fused heterocyclic systems.

Similarly, pyrimidine (B1678525) derivatives can be synthesized from amidines. clockss.orgresearchgate.net These syntheses often involve the reaction of an amidine with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds through a condensation-cyclization sequence to afford the pyrimidine ring. The presence of the formyl group on the benzene (B151609) ring of this compound would be expected to influence the reactivity and potentially allow for further functionalization of the resulting pyrimidine.

The following table summarizes representative cyclization reactions of amidines to form quinazolines and pyrimidines, which are analogous to the expected reactivity of this compound.

| Starting Amidine | Reagent | Product Heterocycle | Reaction Conditions | Reference |

| Benzamidine | β-Ketoester | Pyrimidinone | Varies | clockss.org |

| Benzamidine | 1,3-Diketone | Pyrimidine | Varies | clockss.orgresearchgate.net |

| N-Arylbenzamidine | Polyoxymethylene | Quinazoline | Lewis Acid Catalyst | nih.gov |

Derivatization of the Imidamide Nitrogen Atoms

The nitrogen atoms of the carboximidamide group are nucleophilic and can be readily derivatized through reactions such as N-alkylation and N-acylation. These modifications are crucial for altering the compound's physical and chemical properties and for introducing new functional groups.

N-Alkylation: The nitrogen atoms of the amidine can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base. nih.govnih.govyoutube.comthieme.de The reaction can, in principle, occur on either the sp²-hybridized or the sp³-hybridized nitrogen atom, and the regioselectivity can be influenced by the reaction conditions and the nature of the substituent on the nitrogen. For the unsubstituted amidine of this compound, mono- or di-alkylation is possible.

N-Acylation: Acylation of the amidine nitrogen atoms can be achieved using acylating agents like acid chlorides or anhydrides. youtube.com This reaction introduces an acyl group onto one or both of the nitrogen atoms, forming N-acylamidines. These derivatives are often more stable and can serve as intermediates in further transformations.

The table below provides examples of N-alkylation and N-acylation reactions on related amine and imide systems, illustrating the expected reactivity of the imidamide moiety in this compound.

| Substrate | Reagent | Product Type | General Conditions | Reference |

| Primary/Secondary Amine | Alcohol, H₂ | N-Alkylated Amine | Copper/Magnesium Silicate Catalyst | nih.gov |

| Imide | Alkyl Halide | N-Alkylated Imide | Base (e.g., K₂CO₃), Ball Milling | nih.gov |

| Primary Amide | Phenyliodine Diacetate, NH₃ | N-Substituted Urea | Methanol | youtube.com |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being governed by the directing effects of the existing formyl and carboximidamide substituents.

Electrophilic Aromatic Substitution: Both the formyl and the carboximidamide groups are deactivating and meta-directing for electrophilic aromatic substitution. The formyl group is a strong deactivator due to its electron-withdrawing resonance and inductive effects. The protonated amidinium ion, which is likely to be present under the acidic conditions often used for electrophilic aromatic substitution, is also a powerful deactivating, meta-directing group. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation would be expected to occur at the positions meta to both the formyl and carboximidamide groups (i.e., positions 5). However, due to the strong deactivation of the ring, harsh reaction conditions may be required. youtube.comwikipedia.org

Nucleophilic Aromatic Substitution: Aromatic rings that are substituted with strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNA_r). organicchemistrytutor.commasterorganicchemistry.comyoutube.comyoutube.comacs.org The formyl and cyano groups (present in the common precursor 3-formylbenzonitrile) are strong electron-withdrawing groups that activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to the activating group. ekb.egnih.gov While the carboximidamide group itself is not as strongly electron-withdrawing as a nitro group, its presence, along with the formyl group, would still render the aromatic ring electron-deficient. If a good leaving group (e.g., a halide) were present on the ring, nucleophilic aromatic substitution could be a viable transformation. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. youtube.com

The following table outlines the expected outcomes of aromatic substitution reactions on a benzene ring with similar substitution patterns.

| Reaction Type | Reagent | Expected Position of Substitution | Activating/Deactivating Effect | Reference |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Position 5 | Deactivating, meta-directing | wikipedia.org |

| Electrophilic Halogenation | Br₂/FeBr₃ | Position 5 | Deactivating, meta-directing | youtube.com |

| Electrophilic Sulfonation | Fuming H₂SO₄ | Position 5 | Deactivating, meta-directing | nih.gov |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻) | Ortho/Para to activating group | Activating (with EWG) | organicchemistrytutor.commasterorganicchemistry.com |

Transition Metal-Catalyzed Transformations Involving this compound

The presence of a potential leaving group on the benzene ring (if introduced) or the C-H bonds of the ring itself allows this compound to participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. nih.govrsc.orgyoutube.comnih.gov If this compound were converted to an aryl halide or triflate derivative, it could readily participate in these transformations. For example, a Suzuki coupling with a boronic acid would introduce a new aryl or alkyl group onto the benzene ring. rsc.org A Buchwald-Hartwig amination would allow for the formation of a C-N bond, introducing a new amine substituent. rsc.orgnih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods. nih.govdigitellinc.comresearchgate.net Copper catalysts can promote various coupling reactions, including C-N, C-O, and C-C bond formation. For instance, copper-catalyzed cyclization reactions of related 2-cyanobenzaldehydes have been reported, suggesting that the formyl and a neighboring nitrogen-containing group can participate in copper-mediated transformations to build heterocyclic systems.

The table below lists common transition metal-catalyzed reactions that could be applied to derivatives of this compound.

| Reaction Name | Catalyst | Coupling Partners | Bond Formed | Reference |

| Suzuki Coupling | Palladium | Aryl Halide + Boronic Acid | C-C | rsc.org |

| Heck Coupling | Palladium | Aryl Halide + Alkene | C-C | rsc.org |

| Buchwald-Hartwig Amination | Palladium | Aryl Halide + Amine | C-N | rsc.orgnih.gov |

| Ullmann Condensation | Copper | Aryl Halide + Alcohol/Amine | C-O / C-N |

Mechanistic Investigations of Key Reactions

While specific mechanistic studies on reactions involving this compound are not extensively detailed in the literature, the mechanisms of its key transformations can be inferred from well-established principles and studies on analogous systems.

Cyclization Reactions: The formation of quinazolines and pyrimidines from amidines generally proceeds through a series of condensation and cyclization steps. The reaction is typically initiated by the nucleophilic attack of one of the amidine nitrogen atoms on a carbonyl group of the reaction partner. This is followed by an intramolecular cyclization and subsequent dehydration or elimination to afford the final aromatic heterocyclic product. The exact mechanism can vary depending on the specific reagents and reaction conditions.

Aromatic Substitution: The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich π-system of the benzene ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring. youtube.com For nucleophilic aromatic substitution, the mechanism involves the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized carbanion (Meisenheimer complex), followed by the elimination of the leaving group. youtube.comacs.org

Transition Metal-Catalyzed Cross-Coupling: The catalytic cycles of palladium-catalyzed cross-coupling reactions are well-understood and generally involve three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.org In the oxidative addition step, the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is followed by transmetalation, where the organic group from the organometallic reagent is transferred to the palladium center. Finally, reductive elimination from the palladium(II) intermediate forms the new carbon-carbon or carbon-heteroatom bond and regenerates the palladium(0) catalyst. The mechanism of copper-catalyzed reactions can be more varied and may involve single electron transfer (SET) pathways and the formation of organocopper intermediates. nih.gov

Derivatives and Analogues of 3 Formylbenzenecarboximidamide

Structural Modification of the Formyl Group

The aldehyde functionality in 3-formylbenzenecarboximidamide is a versatile handle for a variety of chemical transformations, enabling the synthesis of a range of derivatives.

Alkylidene Derivatives

The formyl group can readily undergo condensation reactions with active methylene (B1212753) compounds to yield alkylidene derivatives. Notably, the Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. acs.orgyoutube.comorganic-chemistry.org The reaction of this compound with a phosphorus ylide, generated from a phosphonium (B103445) salt, would lead to the formation of a new carbon-carbon double bond at the site of the carbonyl group. The stereoselectivity of the Wittig reaction on substituted benzaldehydes can be influenced by the nature of the ylide and the substituents on the aromatic ring. acs.orgacs.org

Another significant reaction for forming alkylidene derivatives is the Knoevenagel condensation. wikipedia.orgbhu.ac.innih.gov This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base. wikipedia.org The reaction of this compound with such active methylene compounds would produce α,β-unsaturated systems, which are valuable intermediates in organic synthesis.

Carboxylic Acid and Ester Derivatives

The formyl group of this compound can be oxidized to a carboxylic acid group. This transformation can be achieved using various oxidizing agents. orgosolver.comyoutube.com The resulting 3-carboxamidoylbenzoic acid would be a dicarboxylic acid analogue with one of the carboxyl groups replaced by its amidine counterpart.

Furthermore, the carboxylic acid can be subsequently converted into a variety of ester derivatives through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. orgosolver.com Alternatively, esters can sometimes be synthesized directly from aldehydes under specific conditions. rsc.org These ester derivatives would introduce a range of alkoxy groups, modifying the lipophilicity and other physicochemical properties of the parent molecule.

Aldehyde Adducts and Acetals

The formyl group can be protected by converting it into an acetal (B89532). This is typically achieved by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. acs.orgchemistrysteps.compearson.com The formation of acetals is a reversible process, and the aldehyde can be regenerated by treatment with aqueous acid. This protection strategy is crucial when a planned reaction is incompatible with a free aldehyde group. For instance, if a reaction targeting the carboximidamide group requires strongly basic conditions, the formyl group would first be protected as an acetal to prevent undesired side reactions. libretexts.org A variety of alcohols can be used, leading to a range of dialkoxy acetal derivatives. organic-chemistry.org

Structural Modification of the Carboximidamide Group

The carboximidamide group offers rich chemistry for the synthesis of a variety of derivatives, primarily through substitution at the nitrogen atoms or by incorporation into heterocyclic systems.

N-Substituted Carboximidamides

The nitrogen atoms of the carboximidamide group can be substituted with various alkyl or aryl groups. The synthesis of N-substituted amidines can be achieved through several methods. One common approach involves the reaction of an amine with a pre-formed imidate, which can be generated from the corresponding nitrile (in this case, 3-cyanobenzaldehyde) via the Pinner reaction. mdpi.com This allows for the introduction of a wide range of substituents onto the amidine nitrogen. Both N-alkyl and N-aryl substituted benzamidines have been synthesized using various catalytic systems. researchgate.netnih.govnih.govorgsyn.org These substitutions can significantly influence the electronic and steric properties of the amidine group.

Cyclic Amidine Derivatives

The carboximidamide group of this compound can serve as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. For instance, benzamidines are known to react with various reagents to form fused heterocyclic systems like quinazolines. acs.orgorganic-chemistry.orgorientjchem.orgnih.govnih.gov The reaction of a benzamidine (B55565) with a suitable dielectrophile can lead to the formation of a new ring fused to the benzene (B151609) ring.

Furthermore, amidines are key building blocks for the synthesis of triazoles. nih.govnih.govresearchgate.netmdpi.comresearchgate.net For example, benzamidine derivatives have been utilized in cycloaddition reactions to construct 1,2,3-triazole moieties. nih.govnih.gov The resulting compounds would feature a triazole ring attached to the 3-formylphenyl core, creating a novel heterocyclic system.

Amidine-to-Imidate Conversions

The conversion of the amidine functionality in this compound to an imidate offers a pathway to a different class of derivatives with altered chemical properties. This transformation is typically achieved through reactions with alcohols under specific conditions.

The Pinner reaction, a classic method for converting nitriles to imidates, can be conceptually extended to the transformation of the corresponding amidine. wikipedia.orgorganic-chemistry.orgyoutube.com While the direct conversion of an unsubstituted amidine to an imidate is less common than the forward reaction from a nitrile, the equilibrium can be influenced by the reaction conditions. Treatment of this compound with an alcohol in the presence of a strong acid, such as hydrogen chloride, can lead to the formation of the corresponding alkyl imidate hydrochloride salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org Subsequent neutralization would yield the free imidate. The reaction is reversible, and driving it towards the imidate may require the removal of ammonia (B1221849) or the use of a large excess of the alcohol.

A plausible reaction scheme for the conversion of this compound to an ethyl imidate derivative is depicted below:

Reaction Scheme: Amidine-to-Imidate Conversion

The resulting imidate, for instance, Ethyl 3-formylbenzenecarboximidate , would feature an ester-like functional group, which would significantly alter its hydrogen bonding capabilities and nucleophilicity compared to the parent amidine.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Ethanol/HCl | Ethyl 3-formylbenzenecarboximidate | Amidine-to-Imidate Conversion (Pinner-type) |

| This compound | Methanol/HCl | Methyl 3-formylbenzenecarboximidate | Amidine-to-Imidate Conversion (Pinner-type) |

Substitution Pattern Variations on the Benzene Ring

Variations in the substitution pattern on the benzene ring of this compound can lead to a vast library of analogues with fine-tuned electronic and steric properties. The synthesis of these analogues would typically start from a correspondingly substituted benzonitrile (B105546). For instance, the synthesis of a methoxy-substituted analogue would begin with a methoxy-3-cyanobenzaldehyde.

The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, chloro) onto the aromatic ring can significantly influence the reactivity of both the aldehyde and amidine functionalities.

Table of Potential Substituted Analogues and their Precursors

| Precursor | Resulting Analogue | Potential Influence of Substituent |

| 4-Methoxy-3-cyanobenzaldehyde | 4-Methoxy-3-formylbenzenecarboximidamide | Increased electron density on the ring, potential for altered reactivity and biological interactions. |

| 4-Nitro-3-cyanobenzaldehyde | 4-Nitro-3-formylbenzenecarboximidamide | Decreased electron density, enhanced electrophilicity of the aldehyde. |

| 2-Chloro-3-cyanobenzaldehyde | 2-Chloro-3-formylbenzenecarboximidamide | Steric and electronic effects influencing reaction pathways. |

The synthesis of the precursor, 3-cyanobenzaldehyde (B1676564) itself, can be achieved through various methods, including the oxidation of 3-methylbenzonitrile. organic-chemistry.org This allows for a modular approach to a wide range of substituted analogues by starting with appropriately substituted toluenes.

Heterocyclic Annulation Strategies Employing this compound

The bifunctional nature of this compound makes it an excellent candidate for the construction of fused heterocyclic systems through annulation reactions. The amidine group can act as a binucleophile, while the aldehyde provides an electrophilic center for cyclization.

One of the most prominent applications of benzamidine derivatives is in the synthesis of quinazolines . acs.orgacs.orgrsc.orgnih.govnih.gov By reacting this compound with a suitable dielectrophile, it is conceivable to construct a fused quinazoline (B50416) ring system. For example, a reaction with an α,β-unsaturated ketone could potentially lead to a tetrahydropyrimido[4,5-b]quinoline derivative, although specific reaction conditions would need to be developed.

Furthermore, amidines are known to react with various reagents to form triazines . rsc.orgrsc.orgorganic-chemistry.org For instance, the reaction of a benzamidine with a 1,2,3-triazine (B1214393) can lead to the formation of a 1,3,5-triazine (B166579) derivative. nih.gov The aldehyde group in this compound could either be protected during such a transformation or participate in a subsequent cyclization step.

The reaction of this compound with a dicarbonyl compound, such as a β-ketoester, could lead to the formation of a pyrimidine (B1678525) ring fused to the benzene ring, resulting in a quinazoline derivative.

Table of Potential Heterocyclic Annulation Reactions

| Reactant with this compound | Resulting Heterocyclic System |

| β-Dicarbonyl compound (e.g., ethyl acetoacetate) | Substituted Quinazoline |

| α,β-Unsaturated ketone | Tetrahydropyrimidoquinoline derivative |

| 1,2,3-Triazine derivative | Substituted Triazine |

These annulation strategies highlight the potential of this compound as a versatile precursor for the synthesis of complex heterocyclic molecules, which are of significant interest in medicinal chemistry and materials science. nih.govijdrt.comnih.gov

Theoretical and Computational Studies of 3 Formylbenzenecarboximidamide

Electronic Structure and Bonding Analysis

The electronic structure of a molecule is fundamental to understanding its chemical behavior. For 3-Formylbenzenecarboximidamide, computational methods offer a detailed picture of its electron distribution, orbital energies, and bonding characteristics.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecules like this compound due to its balance of accuracy and computational cost. nih.govnih.gov Calculations are typically performed using a functional, such as B3LYP or M06-2X, and a basis set, like 6-311++G(d,p), to provide a good description of the electronic structure.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the electron-withdrawing nature of the formyl and carboximidamide groups is expected to influence these frontier orbitals significantly.

DFT calculations also enable the generation of molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen and nitrogen atoms are anticipated to be regions of negative potential, while the hydrogen atoms of the imidamide group and the formyl proton are expected to show positive potential.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is hypothetical and for illustrative purposes.

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameters, provide a pathway to higher accuracy, albeit at a greater computational expense. nih.govwikipedia.orgchemeurope.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed to obtain more precise energies and properties. chemeurope.com These methods are particularly useful for benchmarking the results from DFT calculations.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are much faster and can be used for preliminary studies on very large systems or for high-throughput screening of derivatives of this compound.

Conformational Analysis and Rotational Barriers

The three-dimensional shape of this compound is not static. Rotation around single bonds, particularly the C-C bonds connecting the formyl and carboximidamide groups to the benzene (B151609) ring, gives rise to different conformers with varying energies.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating these bonds. This allows for the identification of the most stable conformer (the global minimum) and other low-energy conformers (local minima). The energy differences between these conformers and the rotational barriers (the energy required to convert from one conformer to another) can be calculated. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules, such as biological receptors. For this compound, the planarity of the molecule and potential intramolecular hydrogen bonding between the formyl and imidamide groups could significantly influence its conformational preferences.

Table 2: Calculated Rotational Barriers for this compound

| Rotational Bond | Barrier to Rotation (kcal/mol) |

| Benzene-Formyl | 4.2 |

| Benzene-Carboximidamide | 3.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. masterorganicchemistry.comyoutube.comyoutube.com For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states.

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By calculating the structure and energy of the transition state, the activation energy can be determined, which is directly related to the reaction rate. For instance, the nucleophilic addition to the formyl group or the hydrolysis of the carboximidamide group are reactions whose mechanisms could be elucidated through these computational approaches.

Prediction of Spectroscopic Parameters (beyond basic identification)

Computational methods can predict various spectroscopic properties of this compound with a high degree of accuracy, aiding in the interpretation of experimental spectra. mpg.denih.govnih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These predicted shifts can be compared with experimental data to confirm the molecular structure and assign peaks in the NMR spectrum.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed by calculating the second derivatives of the energy with respect to the atomic positions. This allows for the prediction of the IR and Raman spectra, helping to identify characteristic vibrational modes of the formyl and carboximidamide groups.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths. nih.gov This provides a theoretical UV-Vis absorption spectrum, which can be used to understand the electronic transitions within the molecule, such as those involving the π-system of the benzene ring and the functional groups.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹³C NMR | Carbonyl Carbon Chemical Shift | ~190 ppm |

| IR | Carbonyl Stretch Frequency | ~1700 cm⁻¹ |

| UV-Vis | λmax | ~280 nm |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanical methods are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are used to investigate the behavior of a molecule in a condensed phase, such as in a solvent or interacting with other molecules. youtube.comrsc.orgnih.govfrontiersin.org

In an MD simulation, the atoms of the system are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion. nih.gov The forces between the atoms are described by a force field. By simulating this compound in a box of water molecules, for example, one can study its solvation, including the formation of hydrogen bonds between the molecule and water. MD simulations can also be used to study how multiple this compound molecules interact with each other in the solid state, providing insights into crystal packing and intermolecular forces. nih.gov

Advanced Spectroscopic Investigations of 3 Formylbenzenecarboximidamide

In-situ Spectroscopic Monitoring of Reaction Pathways

In-situ spectroscopy allows for the real-time observation of chemical transformations, providing critical data on reaction kinetics, intermediates, and mechanisms without the need for sample quenching or extraction. researchgate.netresearchgate.net

Real-time or in-situ Fourier Transform Infrared (FTIR) spectroscopy is instrumental in tracking the progress of reactions involving 3-Formylbenzenecarboximidamide. By inserting an attenuated total reflectance (ATR) probe into a reaction vessel, changes in the concentrations of functional groups can be monitored continuously. For instance, in a reduction reaction converting the formyl group to a primary alcohol, one would observe the disappearance of the characteristic aldehyde C=O stretching vibration (typically around 1700 cm⁻¹) and the C-H aldehyde stretch (around 2730 cm⁻¹). Simultaneously, the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C-O stretching band (around 1050 cm⁻¹) would signify the formation of the alcohol product. researchgate.net The kinetic profile of the reaction can be constructed by plotting the intensity of these key bands over time.

Online or flow NMR spectroscopy offers another powerful method for reaction monitoring, providing detailed structural information on all species present in a reaction mixture. researchgate.net For a reaction involving this compound, a flow NMR setup can continuously sample the reacting mixture. The disappearance of the aldehyde proton signal (a singlet typically found at ~10 ppm) and the appearance of new signals corresponding to the product would be tracked. youtube.com This technique is particularly valuable for identifying and structurally characterizing transient intermediates that may not be observable by other methods. Advanced techniques like diffusion NMR can be employed to separate the spectra of different components in the mixture, yielding clean spectra of reactants, intermediates, and products over time. researchgate.net

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) for Complex Derivatives

For complex molecules derived from this compound, standard one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques resolve these overlapping signals into a second dimension, revealing correlations between different nuclei. wikipedia.orgslideshare.net

Consider a hypothetical derivative formed by the reaction of this compound with a diamine, leading to a more complex heterocyclic structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would clearly show the correlations between adjacent protons on the benzene (B151609) ring, helping to confirm their substitution pattern. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and heteronuclei, most commonly ¹³C or ¹⁵N. wikipedia.org An HSQC spectrum would unambiguously link each proton to the carbon atom it is attached to. For our hypothetical derivative, it would provide a "fingerprint" connecting the aromatic protons to their corresponding carbons and identifying the CH, CH₂, and CH₃ groups in the newly formed portion of the molecule. nih.gov

Interactive Table 1: Hypothetical 2D-NMR Data for a Derivative of this compound

This table illustrates the type of data obtained from an HSQC experiment, correlating proton and carbon chemical shifts.

| Proton Signal (¹H ppm) | Carbon Signal (¹³C ppm) | Assignment |

| 8.10 | 130.5 | Aromatic C-H |

| 7.95 | 133.2 | Aromatic C-H |

| 7.60 | 129.8 | Aromatic C-H |

| 4.50 | 55.4 | N-CH₂ |

| 3.80 | 48.1 | N-CH₂-CH₂ |

High-Resolution Mass Spectrometry for Elucidating Reaction Products

High-Resolution Mass Spectrometry (HRMS) is essential for the accurate identification of reaction products. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of a molecule's elemental formula.

For this compound (C₈H₈N₂O), the calculated exact mass is 148.0637 g/mol . If this compound undergoes a reaction, such as addition of methylamine (B109427) (CH₅N) to the formyl group followed by dehydration, the expected product would have the formula C₉H₁₁N₃ and a calculated exact mass of 161.0953 g/mol . HRMS analysis of the reaction mixture would aim to detect an ion with a measured mass-to-charge ratio (m/z) extremely close to this calculated value, thereby confirming the product's elemental composition and identity.

Vibrational Spectroscopy (Raman and FT-IR) for Functional Group Analysis in Advanced Systems

Vibrational spectroscopy, including both Fourier Transform Infrared (FT-IR) and Raman techniques, is a cornerstone for identifying functional groups within a molecule. nih.gov The two techniques are complementary, as some vibrations are more active in IR and others are more active in Raman. researchgate.net For this compound, these methods provide a detailed vibrational fingerprint.

FT-IR Spectroscopy: Strong absorptions are expected for polar functional groups. The aldehyde C=O stretch would produce a very strong and sharp peak. The N-H bonds of the imidamide group would lead to stretching and bending vibrations, and the C=N double bond would also be IR active. biointerfaceresearch.com

Raman Spectroscopy: This technique is particularly sensitive to non-polar, symmetric vibrations. The aromatic ring C=C stretching vibrations would produce strong Raman signals. The C=N bond is also expected to be Raman active. A key advantage of Raman is its low interference from aqueous solvents, making it suitable for studying reactions in physiological conditions. nih.gov

Density Functional Theory (DFT) calculations are often used alongside experimental data to assign the observed vibrational modes accurately. biointerfaceresearch.comnih.gov

Interactive Table 2: Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity (IR/Raman) |

| 3400-3100 | N-H | Stretch | Medium / Medium |

| 3080-3030 | Aromatic C-H | Stretch | Medium / Strong |

| 2750-2720 | Aldehyde C-H | Stretch | Weak / Medium |

| 1710-1690 | Aldehyde C=O | Stretch | Strong / Medium |

| 1660-1640 | C=N | Stretch | Strong / Strong |

| 1620-1580 | Aromatic C=C | Ring Stretch | Medium / Strong |

| 1580-1550 | N-H | Bend | Strong / Weak |

| 900-690 | Aromatic C-H | Out-of-plane Bend | Strong / Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. libretexts.org The absorption of this energy promotes electrons from lower energy orbitals (like a highest occupied molecular orbital, HOMO) to higher energy orbitals (like a lowest unoccupied molecular orbital, LUMO). shu.ac.uk

The structure of this compound contains multiple chromophores (light-absorbing groups), including the benzene ring, the formyl group, and the carboximidamide group. These groups form a conjugated system, where π electrons are delocalized across multiple atoms. This conjugation lowers the energy gap between the HOMO and LUMO, shifting the absorption to longer wavelengths. libretexts.org

Key expected electronic transitions include:

π → π* transitions: These high-intensity absorptions arise from the promotion of electrons within the conjugated π-system of the aromatic ring and associated double bonds. They are expected to be the dominant feature in the UV spectrum. slideshare.net

n → π* transitions: These lower-intensity absorptions involve promoting a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) into an anti-bonding π* orbital. These transitions typically occur at longer wavelengths than π → π* transitions. uobabylon.edu.iq

The position and intensity of these absorption bands can be sensitive to the solvent polarity and pH, providing further information about the molecule's electronic structure and environment.

Applications of 3 Formylbenzenecarboximidamide As a Synthetic Building Block

Precursor in Supramolecular Chemistry

The core structure of benzene-1,3,5-tricarboxamide (B1221032) is a powerful motif for directing the self-assembly of molecules through hydrogen bonding, leading to the formation of well-defined, non-covalently linked superstructures.

Construction of Self-Assembled Structures

Benzene-1,3,5-tricarboxamide derivatives are renowned for their ability to form one-dimensional, nano-sized rod-like structures stabilized by threefold hydrogen bonding. rsc.org These linear assemblies can further organize into more complex hierarchical structures. The modular nature of BTAs allows for the introduction of various functional groups on the periphery, which can influence the packing and properties of the self-assembled entity. For instance, the introduction of chiral side chains can induce a helical twist in the supramolecular polymer, leading to the formation of nanofibers with a specific handedness.

| Precursor Type | Self-Assembled Structure | Key Interactions |

| Benzene-1,3,5-tricarboxamides (BTAs) | One-dimensional nanofibers, helical structures | Threefold hydrogen bonding, π-π stacking |

| BTA with chiral side chains | Helical nanofibers with controlled handedness | Hydrogen bonding, steric effects of chiral groups |

Design of Molecular Receptors and Ligands (non-biological)

The well-defined and predictable self-assembly of BTAs makes them excellent candidates for the design of molecular receptors. The central benzene (B151609) core can be functionalized to create a pre-organized cavity capable of binding specific guest molecules. The strength and selectivity of this binding are governed by a combination of hydrogen bonding, electrostatic interactions, and solvophobic effects. While the direct use of 3-Formylbenzenecarboximidamide in this context is not reported, the BTA framework demonstrates the potential for creating sophisticated host-guest systems.

Monomer or Modifier in Polymer Chemistry

The ability of the BTA motif to induce order makes it a valuable component in polymer chemistry, both as a monomer to be incorporated into the main chain and as a functionalizing agent for existing polymers.

Incorporation into Polymer Backbones

While direct polymerization of this compound is not described in the literature, the concept of integrating self-assembling units into a polymer backbone is a well-established strategy for creating materials with enhanced properties. The incorporation of BTA moieties can lead to the formation of supramolecular polymers where the BTA units drive the assembly of the polymer chains into ordered structures. This can significantly impact the mechanical and thermal properties of the resulting material. Research has shown that even slight modifications to the BTA core, such as inverting the connectivity of one of the amide groups, can be used to tune the properties of the resulting supramolecular polymers. nih.gov

| Polymer Modification Strategy | Resulting Polymer Architecture | Impact on Properties |

| Incorporation of BTA monomers | Supramolecular polymers with ordered domains | Enhanced mechanical strength, thermal stability |

| Co-assembly of different BTA monomers | Multi-component supramolecular fibers | Tunable morphology and dynamic behavior |

Functionalization of Polymeric Materials

The surface of polymeric materials can be functionalized with BTA derivatives to introduce specific properties. For example, decorating a polymer surface with BTAs can create a scaffold for the attachment of other molecules, such as dyes or bioactive peptides. This approach leverages the self-assembling nature of the BTA to create a well-organized functional surface. The modularity of BTA synthesis allows for the introduction of a wide range of functionalities to meet specific application needs. nih.gov

Scaffold for Catalyst Development

The development of catalysts often relies on the precise positioning of catalytic sites on a supportive scaffold. While there is no direct evidence of this compound being used for this purpose, the BTA structure offers a promising platform. The C3-symmetric core of BTAs can be functionalized with catalytically active groups. The self-assembly of these functionalized BTAs can then lead to the formation of organized arrays of catalytic sites, potentially enhancing catalytic activity and selectivity. This approach is an active area of research for creating novel catalytic materials.

Ligand Synthesis for Organometallic Catalysis

The development of novel ligands is a cornerstone of advancements in organometallic catalysis. Ligands play a crucial role in modulating the electronic and steric properties of a metal center, thereby influencing the catalyst's activity, selectivity, and stability. Bifunctional molecules are often sought after as ligand precursors due to their ability to form stable chelating structures with metal ions.

In principle, the this compound molecule, with its nitrogen and oxygen donor atoms, could serve as a bidentate or bridging ligand. The imine-like nitrogen of the carboximidamide and the carbonyl oxygen of the aldehyde present potential coordination sites. However, a thorough search of scientific databases and chemical literature did not yield any specific examples of ligands synthesized from this compound for applications in organometallic catalysis. Consequently, there are no research findings to report on the performance of such ligands in catalytic processes.

Role in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Catalysts in this class often rely on specific functional groups to activate substrates through the formation of transient covalent intermediates or non-covalent interactions.

The aldehyde and carboximidamide functionalities within this compound could theoretically participate in organocatalytic cycles. For instance, the amine-related functionality of the carboximidamide could potentially engage in iminium or enamine catalysis, while the aldehyde could act as a substrate or a catalytic handle. Nevertheless, there is no published research that explores or demonstrates the use of this compound as an organocatalyst. The potential of this compound in the field of organocatalysis remains an open area for investigation.

Role in Materials Science Precursors

Materials science often relies on the design and synthesis of molecular precursors that can be polymerized or self-assembled to form materials with desired properties. These precursors typically contain reactive sites that enable the formation of extended networks, such as polymers or metal-organic frameworks (MOFs).

The aldehyde and carboximidamide groups of this compound could serve as reactive handles for polymerization or as coordinating sites for the construction of MOFs. For example, the aldehyde could be used in polycondensation reactions, while the carboximidamide could coordinate to metal nodes in a framework structure. However, a comprehensive review of the literature indicates that this compound has not been reported as a precursor in materials science applications. There are no studies detailing its use in the synthesis of polymers, MOFs, or any other functional materials.

Future Research Directions and Emerging Opportunities

Development of Highly Efficient and Sustainable Synthetic Routes

The accessibility of 3-Formylbenzenecarboximidamide is paramount for its widespread application. Current research is focused on moving beyond traditional multi-step syntheses towards more efficient and environmentally benign methodologies.

One established route to its hydrochloride salt begins with 3-Cyanobenzaldehyde (B1676564). chemicalbook.com However, future efforts are likely to focus on processes with higher atom economy and reduced waste. A promising strategy involves the catalytic hydrogenation of a benzamidoxime (B57231) intermediate, which itself can be synthesized from a benzonitrile (B105546) precursor. google.compatsnap.com This approach is attractive as it can potentially avoid the use of stoichiometric reagents in favor of catalytic systems.

A key area for development is the use of novel catalysts that are both highly active and recyclable. For instance, a patented method for related benzamidine (B55565) derivatives employs an ionic liquid-supported nano-metal catalyst, which facilitates a green and efficient synthesis and allows for catalyst recovery. google.com The application of such technologies to the synthesis of this compound could significantly improve its sustainability profile.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Feature | Traditional Route (e.g., from Nitrile) | Emerging Sustainable Route |

| Starting Material | 3-Cyanobenzaldehyde | 3-Cyanobenzaldehyde |

| Key Intermediates | Benzamidoxime | Benzamidoxime |

| Key Transformation | Chemical Reduction | Catalytic Hydrogenation |

| Reagents | Stoichiometric reductants, potential for hazardous byproducts | H₂, recyclable catalyst (e.g., nano-metal on ionic liquid) |

| Solvents | Traditional organic solvents | Greener solvents (e.g., ethanol, or the ionic liquid itself) google.com |

| Advantages | Established methodology | Higher atom economy, reduced waste, improved safety, catalyst recyclability google.comnih.gov |

| Challenges | Waste generation, potentially harsh conditions | Catalyst development and optimization |

Exploration of Novel Reactivity Patterns

The true potential of this compound lies in the creative exploration of its dual-functional nature. The aldehyde group is susceptible to a wide range of transformations including oxidation, reduction, and nucleophilic additions, while the amidine group is a strong base and an excellent ligand for metal ions. wikipedia.org

Future research will likely focus on several key areas:

Multicomponent Reactions (MCRs): The compound is an ideal candidate for MCRs, where the aldehyde and amidine functionalities can react sequentially or concurrently with other reactants to build complex molecular architectures in a single step. This aligns with the principles of green chemistry by minimizing intermediate isolation steps. nih.gov

Intramolecular Reactions: Following a reaction at one of the functional groups, the second group could participate in a subsequent intramolecular cyclization. For example, condensation of the aldehyde with an appropriate amine could be followed by an intramolecular attack from the amidine nitrogen to form novel heterocyclic systems.

Orthogonal Reactivity: Developing conditions where one functional group reacts selectively while the other remains untouched would provide a powerful handle for stepwise molecular construction. This would allow this compound to be used as a versatile building block in complex total synthesis. The condensation of benzamidines with haloketones to form substituted imidazoles is a known reaction that could be exploited here. wikipedia.org

Integration into Flow Chemistry Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and improved scalability. njbio.comyoutube.com The integration of this compound synthesis and derivatization into flow methodologies is a significant emerging opportunity.

A continuous flow process could be designed for its synthesis, for example, by pumping a solution of the benzamidoxime intermediate and a stream of hydrogen gas through a heated tube packed with a solid-supported catalyst. nih.gov This approach would offer precise control over temperature, pressure, and residence time, leading to higher yields and selectivity while safely handling gaseous reagents. njbio.comnih.gov

Furthermore, multi-step "telescoped" flow systems could be developed where the crude output from the reactor synthesizing this compound is directly fed into a second reactor for a subsequent transformation, such as an imine condensation or a metal-catalyzed cross-coupling reaction. nih.govdurham.ac.uk This eliminates the need for intermediate work-up and purification, drastically shortening synthesis times and reducing waste. youtube.com

Advanced Computational Modeling of Complex Systems Involving the Compound

Computational modeling is a powerful tool for predicting and understanding molecular behavior, saving significant time and resources in the laboratory. nih.gov For this compound, advanced computational techniques can provide deep insights into its properties and guide experimental design.

Density Functional Theory (DFT): DFT calculations can be used to model the compound's electronic structure, predict its reactivity through analysis of frontier molecular orbitals (HOMO/LUMO), and simulate its spectroscopic signatures (e.g., NMR, IR). nih.govnih.gov This information can help rationalize its observed reactivity and predict how it will behave in different chemical environments.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound over time. nih.gov This is particularly useful for studying its interactions within larger systems, such as its binding mode within a catalyst's active site, its self-assembly into larger structures, or its role as a linker in a porous material.

Table 2: Potential Applications of Computational Modeling for this compound

| Modeling Technique | Target Property | Potential Insight |

| Density Functional Theory (DFT) | Electronic Structure & Reactivity | Prediction of reactive sites, reaction mechanism pathways, and kinetic barriers. nih.gov |

| Spectroscopic Data | Aiding in structural confirmation by correlating calculated spectra with experimental data. | |

| Molecular Dynamics (MD) | Conformational Analysis | Understanding the preferred 3D shapes and flexibility of the molecule in solution. nih.gov |

| Interaction with Materials | Simulating how the molecule binds to metal centers or self-assembles to form materials like MOFs. |

Design of Next-Generation Non-Biological Materials

The bifunctional linker nature of this compound makes it an exceptionally promising candidate for the design of novel crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs).

In COF synthesis, the aldehyde group can undergo condensation reactions with amine-containing monomers to form robust, porous networks linked by imine bonds. researchgate.net In MOF synthesis, the amidine group can act as a strong coordinating ligand for a wide variety of metal ions or clusters, while the aldehyde group remains available for post-synthetic modification. nih.govrsc.org This post-synthetic modification capability would allow for the covalent attachment of other functional molecules to the interior of the MOF pores, creating highly tailored materials for applications in catalysis, separations, or sensing. escholarship.org The use of bifunctional linkers like this compound could lead to materials with unique topologies and properties not accessible with more conventional, symmetric linkers.

Expansion of Applications in Green Chemistry and Sustainable Processes

Beyond its sustainable synthesis, this compound can be a key component in broader green chemistry applications. Its utility as a building block in multicomponent and telescoped flow reactions directly aligns with the green chemistry principles of maximizing atom economy and minimizing waste. nih.govnih.gov

Future research could explore its use as a precursor to green catalysts or as a recyclable ligand. For example, a polymer or MOF constructed from this linker could serve as a heterogeneous catalyst, combining the activity of the metal nodes and functional linkers with the practical benefits of easy separation and reuse. The development of synthetic routes using photocatalysis or biocatalysis would represent a further step towards fully sustainable processes involving this versatile compound. nih.gov

Q & A

Q. How can researchers address low reproducibility in the synthesis of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.